1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3O.HI/c1-3-16(11-13-7-5-4-6-8-13)14(18)17-10-9-15(2)12-17;/h4-10,12H,3,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQNAPMOSAHEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide generally follows a two-step approach:
- Formation of the carbamoyl intermediate (N-benzyl-N-ethylimidazole-1-carboxamide derivative)
- Quaternization of the imidazole nitrogen to form the imidazolium iodide salt
This approach is consistent with methods used for structurally related imidazolium carbamoyl compounds.
Preparation of N-Benzyl-N-ethylimidazole-1-carboxamide Intermediate
This step involves the reaction of an imidazole derivative with an isocyanate or carbamoyl chloride derivative to install the carbamoyl group.
- Typical reagents : 1-benzyl-3-methylimidazole or 1-benzylimidazole, reacted with ethyl isocyanate or ethyl carbamoyl chloride.
- Solvents : Commonly dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : The reaction is often carried out under inert atmosphere (nitrogen or argon) to avoid moisture interference, at ambient or slightly elevated temperature.
- Workup : Removal of solvent under reduced pressure, followed by aqueous washes and drying over magnesium sulfate.
This method parallels the General Procedure A described for similar N-methyl-N-aryl-1H-imidazole-1-carboxamides, where carbonyldiimidazole (CDI) is used to activate the carbamoyl formation, although in this case, ethyl isocyanate is a direct carbamoyl source.
Quaternization to Form Imidazolium Iodide Salt
The second step involves methylation or alkylation of the imidazole nitrogen to form the imidazolium cation paired with iodide as the counterion.
- Typical alkylating agent : Iodomethane (methyl iodide) is used to methylate the nitrogen at the 3-position of the imidazole ring.
- Solvent : Acetonitrile is commonly used as a polar aprotic solvent facilitating the SN2 reaction.
- Conditions : Stirring at room temperature or mild heating for several hours (e.g., 4–5 hours).
- Isolation : The product precipitates or is isolated by solvent evaporation and recrystallization. Purification may involve column chromatography or recrystallization from ethyl acetate or acetonitrile.
This step aligns with General Procedure B from the literature for similar imidazolium iodides, where the carbamoyl intermediate is alkylated with iodomethane to afford the imidazolium salt in high yield (up to 94%).
Alternative Synthetic Route by Isocyanate Addition
An alternative method reported for related compounds such as 1-[benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves:
- Starting from 1-benzyl-3-methylimidazolium iodide .
- Reacting with an isocyanate (e.g., ethyl isocyanate for the target compound) under inert atmosphere.
- Using solvents like dichloromethane or acetonitrile.
- Purification by recrystallization or chromatography.
This method avoids the need for separate carbamoyl intermediate isolation and directly installs the carbamoyl substituent on the imidazolium salt.
Summary Table of Preparation Methods
Research Findings and Observations
- The carbamoyl group installation is sensitive to moisture and requires dry conditions to prevent side reactions.
- The imidazolium iodide salt formed is typically stable, with melting points and spectral data consistent with literature values.
- Purification by recrystallization or chromatography yields analytically pure compounds suitable for further biological or catalytic studies.
- The synthetic methods are adaptable to various alkyl or aryl substituents on the carbamoyl group, allowing structural diversification.
- Analytical characterization includes NMR (¹H, ¹³C) , IR spectroscopy (notably C=O stretch near 1730 cm⁻¹), mass spectrometry , and melting point determination .
Chemical Reactions Analysis
Types of Reactions
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvent conditions.
Substitution: Benzyl chloride, ethyl iodide, and nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity. The compound can also disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
- CAS No.: 1232233-23-6
- Molecular Formula : C₁₄H₁₈IN₃O
- Molecular Weight : 371.22 g/mol
- Structural Features :
- Core : Imidazolium ring with a methyl group at position 2.
- Substituents : A benzyl(ethyl)carbamoyl group at position 1.
- Counterion : Iodide (I⁻).
Deprotonation : Using a base (e.g., KOH) to activate the imidazole ring.
Alkylation : Reaction with methyl iodide or other alkyl halides under reflux conditions.
Applications: Imidazolium salts are widely used as ionic liquids, catalysts, or intermediates in organic synthesis. The carbamoyl group in this compound may enhance stability or solubility for specific applications, such as organocatalysis or coordination chemistry .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Cyclohexyl(methyl)carbamoyl (): The cyclohexyl group enhances hydrophobicity compared to the aromatic benzyl group, affecting solubility in non-polar solvents . Morpholine-4-carbonyl (): The morpholine ring adds polarity and hydrogen-bonding capacity, beneficial in aqueous-phase reactions .
Counterion Influence :
Biological Activity
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, a synthetic organic compound belonging to the class of imidazolium salts, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Antimicrobial Properties
Research indicates that 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, with mechanisms likely involving:
- Disruption of Cell Membranes : The compound interacts with microbial membranes, leading to cell lysis and death.
- Inhibition of Enzymatic Activity : It may inhibit essential enzymes within microbial cells.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antiviral Activity
The compound has also been investigated for its antiviral properties , particularly against enveloped viruses. A related compound, NH125 (1-Benzyl-3-cetyl-2-methylimidazolium iodide), demonstrated significant inhibition of viral entry by acting on host cell mechanisms rather than directly on the virus. This suggests that similar imidazolium salts may share this property.
The biological activity of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is primarily attributed to its ability to interact with biological macromolecules:
- Hydrogen Bonding : The imidazolium core can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Electrostatic Interactions : The ionic nature facilitates interactions with negatively charged cellular components.
Additionally, the compound's potential lysosomotropic characteristics may enhance its efficacy against certain pathogens by altering intracellular environments.
Case Studies and Research Findings
Several studies have highlighted the biological activity of imidazolium salts:
- Antimicrobial Efficacy : A study demonstrated that similar compounds inhibited the growth of resistant bacterial strains, indicating potential for therapeutic applications in treating infections caused by multidrug-resistant organisms.
- Antiviral Mechanisms : Research on NH125 revealed that its antiviral effects stemmed from enhanced lysosomal activity rather than direct viral inhibition, suggesting a novel pathway for drug action .
Applications in Medicine and Industry
The unique properties of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide position it as a candidate for:
- Drug Delivery Systems : Its ability to encapsulate drugs within its structure could facilitate targeted delivery.
- Therapeutic Agents : Potential use in treating infections due to its antimicrobial and antiviral properties.
- Catalysis in Organic Synthesis : The compound serves as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity .
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide?
- Methodological Answer : Synthesis typically involves alkylation or carbamoylation of imidazole precursors. For example, coupling 3-methylimidazole with benzyl(ethyl)carbamoyl chloride in anhydrous dichloromethane, followed by iodide salt metathesis. Purification often employs reverse-phase HPLC (C18 columns with methanol/water gradients) to isolate the ionic product . Recrystallization from acetonitrile/ethyl acetate mixtures may enhance purity. Monitor reaction progress via TLC (silica gel, 10% MeOH in CH₂Cl₂) .
Q. How should this hygroscopic compound be stored to ensure stability?
- Methodological Answer : Due to its ionic nature and potential hygroscopicity, store under inert atmosphere (argon or nitrogen) in sealed glass vials at 4°C. For long-term storage, lyophilization and desiccation with silica gel are recommended . Avoid exposure to moisture or light, as these can degrade the imidazolium core .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use and NMR in DMSO-d₆ to confirm substitution patterns (e.g., benzyl/ethyl carbamoyl groups). High-resolution mass spectrometry (HRMS-ESI) validates molecular ion peaks. IR spectroscopy identifies carbamoyl C=O stretches (~1680 cm⁻¹) and imidazolium C-N vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data discrepancies arise when using different refinement software (e.g., SHELXL vs. OLEX2)?
- Methodological Answer : Discrepancies often stem from algorithmic differences in handling twinning or disorder. SHELXL employs robust least-squares refinement for small molecules but may struggle with partial occupancies, while OLEX2’s graphical interface aids manual adjustment of problematic regions . Validate results by cross-checking residual electron density maps and R-factors. For complex cases, combine SHELXD (for phasing) with OLEX2’s visualization tools .
Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Contradictions may arise from solvent polarity effects or counterion interactions. For example, in DMF, the iodide ion can act as a nucleophile, competing with intended reagents. Use low-polarity solvents (e.g., THF) and pre-activate the imidazolium with silver tetrafluoroborate to mitigate side reactions . Kinetic studies via NMR or stopped-flow spectroscopy can clarify mechanistic pathways .
Q. How can computational modeling (DFT/MD) complement experimental studies of its supramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) optimizes geometries for π-stacking or hydrogen-bonding interactions (e.g., with aromatic moieties). Molecular Dynamics (MD) simulations in explicit solvent (e.g., water/acetone mixtures) predict aggregation behavior. Validate models against experimental XRD or NOESY data . Software like Gaussian or GROMACS are standard tools .
Q. What analytical approaches distinguish tautomeric forms or degradation products in solution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
